
2,3,6-三氟苯乙酸
描述
Trifluorophenylacetic acids, including compounds similar to 2,3,6-Trifluorophenylacetic acid, are an important class of chemical compounds with broad applications in organic synthesis, material science, and as intermediates in pharmaceutical chemistry. The fluorine atoms significantly influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of trifluorophenylacetic acid derivatives typically involves halogenation, carboxylation, and fluorination reactions of aromatic compounds. For example, 2, 4, 5-Trifluorophenylacetic acid was synthesized from 1, 2, 4, 5-tetrafluorobenzene and ethyl cyanoacetate through substitution and hydrolysis decarboxylation processes, providing a new pathway to trifluorophenylacetic acid derivatives without using toxic cyanide (Bao Zhang-shu, 2014).
Molecular Structure Analysis
The molecular structure of trifluorophenylacetic acid derivatives reveals the influence of fluorine atoms on the electronic distribution within the molecule. The fluorine atoms induce a strong electron-withdrawing effect, affecting the acidity of the carboxylic group and the reactivity of the aromatic ring.
Chemical Reactions and Properties
Trifluorophenylacetic acid derivatives participate in various chemical reactions, including esterification, amide formation, and coupling reactions. Their electron-withdrawing fluorine atoms make them unique reagents in organic synthesis for introducing fluorinated motifs into complex molecules. For instance, reactions of trifluorotriacetic acid lactone with amines demonstrated regioselective nucleophilic attack different from non-fluorinated analogs, leading to the formation of fluorinated azaheterocycles (V. V. Fedin et al., 2022).
科学研究应用
合成氟化合物:已进行了关于合成各种氟化合物的研究,如2,4,5-三氟苯乙酸,其在结构上类似于2,3,6-三氟苯乙酸。这些氟化合物由于其独特的性质,在制药和农药领域具有应用(Zhang-shu, 2014)。
有机和有机金属化学中的催化:包括与2,3,6-三氟苯乙酸相关的三氟苯衍生物在催化中被使用。例如,相关化合物三(五氟苯基)硼烷被用于催化反应,如氢金属化、烷基化和醛缩反应(Erker, 2005)。
荧光探针的开发:氟化合物已被用于开发新型荧光探针。这些探针对于检测活性氧物种至关重要,并在生物和化学研究中具有重要意义(Setsukinai et al., 2003)。
高效液相色谱(HPLC):在分析化学领域,三氟苯乙酸衍生物被用于分离位置异构体,展示了它们在制药过程开发中的重要性(Pinto et al., 2005)。
吡啶衍生物的合成:在制药和农药领域有广泛应用的吡啶衍生物是使用与2,3,6-三氟苯乙酸在结构上相似的化合物合成的(Maleki, 2015)。
硼化学:像2,3,6-三氟苯乙酸这样的氟化合物在硼化学中具有重要意义,硼化学在有机合成和制药领域有广泛应用(Lawson & Melen, 2017)。
Lewis酸催化:类似于2,3,6-三氟苯乙酸的化合物已被用于Lewis酸催化,展示了它们在增强反应效率方面的实用性(Ishihara et al., 1996)。
环境毒理学研究:关于氟化除草剂如2,4-D的环境影响和毒理学研究对于了解它们的生态影响至关重要,这些除草剂在结构上与2,3,6-三氟苯乙酸相关(Zuanazzi et al., 2020)。
分析方法中的衍生化:使用三氟化合物对羧酸进行衍生化,以增强色谱等分析方法中的检测是另一个应用领域(Ford et al., 2007)。
催化位点的稳定化:在催化领域,像2,3,6-三氟苯乙酸这样的氟化合物被用于稳定活性催化位点(Karl et al., 1997)。
安全和危害
属性
IUPAC Name |
2-(2,3,6-trifluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZASHLGLHKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380722 | |
| Record name | 2,3,6-Trifluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorophenylacetic acid | |
CAS RN |
114152-23-7 | |
| Record name | 2,3,6-Trifluorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114152-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trifluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-Trifluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

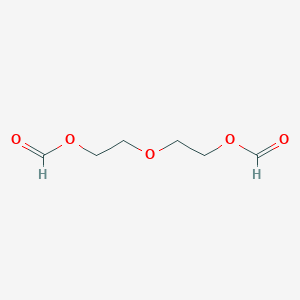

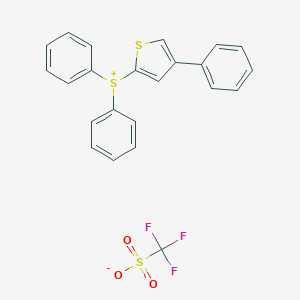
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
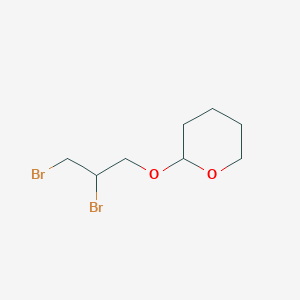


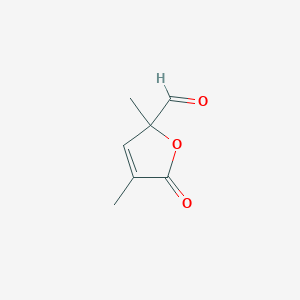

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
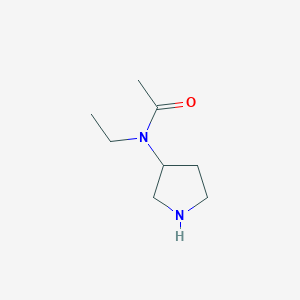
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
